molecular formula C11H13Br B121697 2-(2-bromoethyl)-2,3-dihydro-1H-indene CAS No. 159011-42-4

2-(2-bromoethyl)-2,3-dihydro-1H-indene

Cat. No.: B121697
CAS No.: 159011-42-4
M. Wt: 225.12 g/mol
InChI Key: OIPRQXFOJMFNIB-UHFFFAOYSA-N
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Description

2-(2-bromoethyl)-2,3-dihydro-1H-indene is a brominated derivative of indene, a bicyclic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromoethyl)-2,3-dihydro-1H-indene typically involves the bromination of 2-ethyl-1H-indene. This can be achieved through the reaction of 2-ethyl-1H-indene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of bromine as a reagent and appropriate solvents ensures the scalability of the process. Safety measures are crucial due to the hazardous nature of bromine.

Chemical Reactions Analysis

Types of Reactions: 2-(2-bromoethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of 2-ethyl-1H-indene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: 2-(2-hydroxyethyl)-1H-indene, 2-(2-aminoethyl)-1H-indene.

    Oxidation: 2-(2-carboxyethyl)-1H-indene.

    Reduction: 2-ethyl-1H-indene.

Scientific Research Applications

2-(2-bromoethyl)-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its reactivity and ability to form various derivatives.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-2,3-dihydro-1H-indene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the formation of various substituted products. The compound can interact with biological molecules, potentially disrupting cellular processes and leading to its biological effects.

Comparison with Similar Compounds

  • 2-Bromo-1H-indene-1,3(2H)-dione
  • 3-(2-Bromoethyl)indole
  • 2-(2-Naphthoyl)-1H-indene-1,3(2H)-dione

Comparison: 2-(2-bromoethyl)-2,3-dihydro-1H-indene is unique due to its specific brominated ethyl group, which imparts distinct reactivity compared to other brominated indene derivatives. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

159011-42-4

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

2-(2-bromoethyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H13Br/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2

InChI Key

OIPRQXFOJMFNIB-UHFFFAOYSA-N

SMILES

C1C(CC2=CC=CC=C21)CCBr

Canonical SMILES

C1C(CC2=CC=CC=C21)CCBr

Synonyms

1H-INDENE,2-(2-BROMOETHYL)-2,3-DIHYDRO

Origin of Product

United States

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